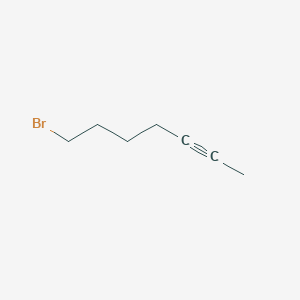

7-Bromohept-2-yne

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11Br |

|---|---|

Molecular Weight |

175.07 g/mol |

IUPAC Name |

7-bromohept-2-yne |

InChI |

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h4-7H2,1H3 |

InChI Key |

HBCUNRJLNZJDFT-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromohept-2-yne: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 7-Bromohept-2-yne, a valuable reagent in organic synthesis and a potential building block for novel therapeutic agents and materials.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a terminal bromoalkane and an internal alkyne, making it a versatile intermediate for a variety of chemical transformations. Its physical and chemical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₁₁Br | [1][2][3] |

| Molecular Weight | 175.07 g/mol | [2][3] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Boiling Point | ~196-197 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water. | [1] |

| CAS Number | 231620-79-4 | [2][3] |

Chemical Structure

The structure of this compound consists of a seven-carbon chain with a bromine atom at the 7-position and a carbon-carbon triple bond between the 2 and 3 positions.

Caption: Chemical structure of this compound.

Spectroscopic Data

While detailed experimental spectra are not publicly available, references to spectroscopic characterization exist:

-

¹³C NMR: Data is available, which would confirm the presence of the seven distinct carbon environments.[2]

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which would show characteristic peaks for the C-H and C≡C bonds.[2]

-

Mass Spectrometry (MS): GC-MS data is available, which would provide information on the molecular weight and fragmentation pattern.[2]

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to its two reactive functional groups.

Nucleophilic Substitution Reactions

The terminal bromine atom is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups via an Sₙ2 mechanism. A common example is the reaction with sodium azide to form 7-azidohept-2-yne.

Caption: Nucleophilic substitution of this compound with sodium azide.

Addition Reactions to the Alkyne

The internal alkyne can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. For instance, hydrogenation using a palladium catalyst can reduce the triple bond to a single bond, yielding 7-bromoheptane.[1]

Oxidation Reactions

The alkyne moiety can be oxidized by strong oxidizing agents like potassium permanganate to produce diols or other oxygenated products.[1]

Experimental Protocols

General Synthesis of this compound

This synthesis involves the deprotonation of propyne to form a potent nucleophile, which then displaces a bromide from 1,4-dibromobutane.

Materials:

-

Propyne

-

Strong base (e.g., n-butyllithium or sodium amide)

-

1,4-dibromobutane

-

Anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia)

-

Apparatus for anhydrous reactions under an inert atmosphere

Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propyne in the chosen anhydrous solvent at an appropriate low temperature (e.g., -78 °C for THF).

-

Slowly add a stoichiometric equivalent of the strong base to the propyne solution to generate the propynide anion.

-

To the resulting solution of the propynide anion, add a solution of 1,4-dibromobutane in the same anhydrous solvent dropwise.

-

Allow the reaction to stir at low temperature for a specified period, followed by warming to room temperature and stirring until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Safety Information

This compound is a flammable liquid and vapor.[2] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical building block with applications in various areas of organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of more complex molecules in the fields of drug discovery and materials science. Further research into its properties and reactions is likely to uncover new and valuable applications.

References

An In-depth Technical Guide to the Synthesis and Discovery of 7-Bromohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-2-yne is a valuable bifunctional molecule in organic synthesis, featuring both a terminal bromoalkane and an internal alkyne. This unique combination of functional groups allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules. Its applications span from being a reagent in organic reactions to its potential use in the development of new pharmaceutical compounds and materials. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data.

Physicochemical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[1] It is characterized by the molecular formula C₇H₁₁Br and a molecular weight of 175.07 g/mol .[2][3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁Br | [2][3][4] |

| Molecular Weight | 175.07 g/mol | [2][3][4] |

| Boiling Point | ~196-197 °C | [1] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | [1] |

| Purity (typical) | 95% | [2] |

Synthesis of this compound

The primary and most robust method for the synthesis of this compound is the alkylation of a propyne-derived nucleophile with 1,4-dibromobutane.[2] This Sɴ2 reaction is highly regioselective, leading to the desired product.

Experimental Workflow: Alkylation of Propyne

Caption: Workflow for the synthesis of this compound via alkylation of propyne.

Detailed Experimental Protocol

Materials:

-

Propyne

-

1,4-Dibromobutane

-

n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂)

-

Anhydrous tetrahydrofuran (THF) or liquid ammonia

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Deprotonation of Propyne: In a flame-dried, three-necked flask equipped with a stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of propyne in anhydrous THF is cooled to a low temperature (typically -78 °C if using n-BuLi, or in liquid ammonia for NaNH₂). A strong base, such as n-butyllithium or sodium amide, is added dropwise to generate the propynide anion.[2]

-

Alkylation: To the solution of the propynide anion, 1,4-dibromobutane is added slowly, maintaining the low temperature. The reaction is designed for one of the bromine atoms to be displaced by the propynide anion.[2] The reaction mixture is stirred for a specified period, allowing the Sɴ2 reaction to proceed.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Discovery and Initial Reporting

Information regarding the specific discovery or the first reported synthesis of this compound is not prominently available in the surveyed literature. The compound is often cited in the context of its use as a building block in organic synthesis, suggesting its discovery was likely a result of the need for such a bifunctional reagent rather than a landmark discovery in itself.

Spectroscopic Characterization Data

While specific spectra are not available, the following table summarizes the expected characteristic spectroscopic data for this compound based on its structure.

| Spectroscopic Technique | Expected Chemical Shifts/Signals |

| ¹H NMR | Signals corresponding to the methyl protons adjacent to the alkyne, methylene protons adjacent to the alkyne, methylene protons adjacent to the bromine, and other methylene protons in the alkyl chain. |

| ¹³C NMR | Signals for the two sp-hybridized carbons of the internal alkyne, the carbon bearing the bromine atom, and the other sp³-hybridized carbons of the heptyl chain. |

| IR Spectroscopy | A characteristic absorption band for the internal C≡C triple bond (typically weak in symmetrical or near-symmetrical alkynes). |

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical research and development:

-

Organic Synthesis: It serves as a key reagent for introducing a seven-carbon chain with functionalities at both ends. The bromine atom can undergo nucleophilic substitution, and the alkyne can participate in various reactions such as cycloadditions, reductions, and coupling reactions.[1]

-

Pharmaceuticals: Due to its biological activity, it is used in the development of new drug candidates.[1]

-

Material Science: It contributes to the creation of new materials, including liquid crystal compounds and photochromic dyes.[1]

Logical Relationship of Synthesis

Caption: Logical flow of the synthesis of this compound.

Conclusion

This compound is a synthetically useful molecule with a range of potential applications. The alkylation of propyne with 1,4-dibromobutane provides a direct and regioselective route to this compound. While detailed, peer-reviewed synthetic procedures and comprehensive spectroscopic data are not widely disseminated, the established principles of organic chemistry allow for a clear understanding of its preparation and properties. Further research into its applications, particularly in drug discovery and material science, is warranted.

References

Spectroscopic Profile of 7-Bromohept-2-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile reagent, 7-Bromohept-2-yne (C₇H₁₁Br). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in organic synthesis and drug discovery.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₁Br, with a molecular weight of 175.07 g/mol .[1] The following tables summarize the key spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted data based on established chemical shift principles for similar structures. Experimental data was not available in the searched literature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Triplet (t) | 2H | H-7 (-CH₂Br) |

| ~2.2 | Triplet of Triplets (tt) | 2H | H-4 (-CH₂-) |

| ~1.9 | Quintet (p) | 2H | H-6 (-CH₂-) |

| ~1.8 | Triplet (t) | 3H | H-1 (-CH₃) |

| ~1.6 | Sextet (s) | 2H | H-5 (-CH₂-) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Specific experimental data is noted as being available in spectral databases, though explicit values were not found in the public domain literature searched.

| Chemical Shift (δ) ppm | Assignment |

| ~80 | C-2 or C-3 (Alkyne) |

| ~75 | C-2 or C-3 (Alkyne) |

| ~33 | C-7 (-CH₂Br) |

| ~31 | C-5 |

| ~27 | C-6 |

| ~18 | C-4 |

| ~3 | C-1 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium-Strong | C-H Stretch (sp³) |

| ~2250 | Medium | C≡C Stretch (Internal Alkyne) |

| ~1450 | Medium | C-H Bend (CH₂) |

| ~650 | Strong | C-Br Stretch |

Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 174/176 | Low | [M]⁺ Molecular Ion (Isotopic pattern for Br) |

| 95 | High | [C₇H₁₁]⁺ (Loss of Br) |

| 67 | Medium | [C₅H₇]⁺ |

| 53 | Medium | [C₄H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A neat liquid sample of this compound is placed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

Data Interpretation and Structural Elucidation

The following diagram illustrates the logical workflow for characterizing an organic compound like this compound using the discussed spectroscopic methods.

References

An In-depth Technical Guide to the Physical Characteristics of 7-Bromohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 7-Bromohept-2-yne. Designed for a scientific audience, this document consolidates available data, presents it in a structured format, and offers detailed experimental protocols for the determination of key physical properties.

Introduction

This compound is a halogenated alkyne of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is crucial for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

Molecular and Chemical Identity

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 231620-79-4 | [1][2] |

| Molecular Formula | C₇H₁₁Br | [1][2] |

| Molecular Weight | 175.07 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC#CCCCCBr | [1][2] |

| InChI Key | HBCUNRJLNZJDFT-UHFFFAOYSA-N | [1][2] |

Tabulated Physical Properties

| Physical Property | Value (Predicted/Computed) | Source |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| XLogP3 | 2.8 | [1] |

| Monoisotopic Mass | 174.00441 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

For researchers requiring precise, experimentally determined physical data, the following sections detail standard laboratory procedures for measuring boiling point, density, and refractive index.

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this is observed when a rapid stream of bubbles emerges from a capillary tube submerged in the heated liquid, and the liquid is drawn back into the capillary upon cooling.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Liquid for bath (e.g., paraffin oil)

-

Stand and clamps

Procedure:

-

Place a few milliliters of this compound into the small test tube.

-

Insert the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube or the oil bath with a small flame or on a hot plate.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

Principle: Density is defined as mass per unit volume. The pycnometer method involves accurately determining the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (mass A).

-

Fill the pycnometer with distilled water and place it in the constant temperature bath until it reaches thermal equilibrium (e.g., at 20°C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside carefully and weigh it (mass B).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and bring it to the same constant temperature as the water.

-

Dry the outside of the pycnometer and weigh it (mass C).

-

The density of the sample can be calculated using the following formula: Density of sample = [(Mass C - Mass A) / (Mass B - Mass A)] * Density of water at the experimental temperature.

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp or a white light source with a compensator)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.

-

Using a dropper, place a few drops of this compound onto the prism of the refractometer.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

If using a white light source, adjust the compensator to eliminate any color fringes.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a suitable solvent and a soft tissue after the measurement.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound.

Caption: Generalized workflow for the physical characterization of a liquid compound.

References

An In-depth Technical Guide to the Isomers of 7-Bromoheptyne and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the constitutional isomers of 7-bromoheptyne, focusing on their synthesis, and their chemical and physical properties. While specific biological activities and signaling pathway involvement for these particular isomers are not extensively documented in current literature, this guide offers insights into the general reactivity and potential applications of bromoalkynes in medicinal chemistry and organic synthesis.

Constitutional Isomers of Bromoheptyne (C₇H₁₁Br)

The molecular formula C₇H₁₁Br encompasses a variety of constitutional isomers, including linear bromoalkynes, branched-chain structures, and cyclic compounds. This guide will focus on the linear isomers of bromoheptyne, where both the bromine atom and the alkyne group are positioned along a seven-carbon chain. The primary isomers are categorized based on the position of the triple bond (1-heptyne, 2-heptyne, 3-heptyne) and the location of the bromine atom.

Linear Isomers of Bromoheptyne:

-

Positional Isomers of Bromo-1-heptyne:

-

7-Bromohept-1-yne

-

6-Bromohept-1-yne

-

5-Bromohept-1-yne

-

4-Bromohept-1-yne

-

3-Bromohept-1-yne

-

-

Positional Isomers of Bromo-2-heptyne:

-

1-Bromohept-2-yne

-

4-Bromohept-2-yne

-

5-Bromohept-2-yne

-

6-Bromohept-2-yne

-

7-Bromohept-2-yne

-

-

Positional Isomers of Bromo-3-heptyne:

-

1-Bromohept-3-yne

-

2-Bromohept-3-yne

-

5-Bromohept-3-yne

-

7-Bromohept-3-yne

-

Physicochemical Properties

The physical and chemical properties of bromoheptyne isomers are influenced by the positions of the bromine atom and the triple bond. Generally, alkynes have slightly higher boiling points than their corresponding alkanes and alkenes due to their linear shape, which allows for more effective packing and stronger London dispersion forces. The presence of the bromine atom further increases the molecular weight and polarity, leading to higher boiling points compared to heptyne.

Table 1: Physical Properties of Bromoheptyne and Bromoheptene Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Bromoheptyne Isomers | ||||||

| 7-Bromohept-1-yne | 81216-14-0 | C₇H₁₁Br | 175.07 | Not available | Not available | Not available |

| 1-Bromohept-2-yne | 18495-26-6 | C₇H₁₁Br | 175.07 | 178.1 at 760 mmHg | 1.245 | 1.483[1] |

| This compound | 231620-79-4 | C₇H₁₁Br | 175.07 | Not available | Not available | Not available |

| 4-Bromohept-2-yne | Not available | C₇H₁₁Br | 175.07 | Not available | Not available | Not available |

| Bromoheptene Isomers (for comparison) | ||||||

| 7-Bromohept-1-ene | 4117-09-3 | C₇H₁₃Br | 177.08 | 27 at 1 mmHg[2][3][4][5][6] | 1.162 at 25 °C[3][4][5] | 1.466[3][4][5] |

| 1-Bromohept-2-ene | 34686-77-6 | C₇H₁₃Br | 177.08 | 161.96 (estimate) | 1.1702 (estimate) | 1.4015 (estimate)[7] |

| 4-Bromohept-2-ene | 22118-57-6 | C₇H₁₃Br | 177.08 | 70-71 at 32 mmHg[8] | Not available | 1.4710–1.4715[8] |

| (Z)-7-Bromohept-3-ene | 79837-80-2 | C₇H₁₃Br | 177.08 | Not available | Not available | Not available |

Table 2: Spectroscopic Data Summary (Selected Isomers)

| Compound | 1H NMR Data | 13C NMR Data | IR Data (cm⁻¹) | Mass Spectrometry (m/z) |

| 7-Bromohept-1-yne | Data not readily available in detail. | Data not readily available in detail. | Expected peaks: ~3300 (≡C-H), ~2120 (C≡C), ~630 (C-Br) | Data not readily available in detail. |

| 1-Bromohept-2-yne | Data not readily available in detail. | Data not readily available in detail. | Expected peaks: ~2250 (C≡C), ~560 (C-Br) | Data not readily available in detail. |

| This compound | Data not readily available in detail. | A 13C NMR spectrum is available on PubChem, but detailed assignments are not provided.[9] | A vapor phase IR spectrum is available on PubChem, but detailed assignments are not provided.[9] | GC-MS data is available on PubChem, but detailed fragmentation patterns are not provided.[9] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of every 7-bromoheptyne isomer are not consistently published. However, general methods for the synthesis of bromoalkynes can be adapted. Below are representative protocols based on available literature.

General Synthesis of 1-Bromoalkynes

A common method for the synthesis of 1-bromoalkynes involves the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver nitrate catalyst.

Experimental Protocol: Synthesis of 1-Bromoalkynes (General)

-

To a round-bottomed flask equipped with a magnetic stirrer, add the terminal alkyne (1.0 eq) and acetone.

-

To this solution, add silver nitrate (AgNO₃, 0.1 eq).

-

With vigorous stirring, add N-bromosuccinimide (NBS, 1.1 eq) in portions.

-

Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with pentane and filter to remove the solid byproducts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic layer under reduced pressure to yield the crude 1-bromoalkyne, which can be further purified by distillation or column chromatography.[10]

Caption: General workflow for the synthesis of 1-bromoalkynes.

Synthesis of 7-Bromohept-1-yne from 6-Heptyn-1-ol

7-Bromohept-1-yne can be synthesized from the corresponding alcohol, 6-heptyn-1-ol, via a bromination reaction. A common method for this transformation is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Experimental Protocol: Synthesis of 7-Bromohept-1-yne

-

In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-heptyn-1-ol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide (CBr₄, 1.2 eq).

-

Slowly add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 7-bromohept-1-yne.

Caption: Synthetic workflow for 7-bromohept-1-yne from 6-heptyn-1-ol.

Synthesis of 4-Bromo-2-heptyne

A synthetic route to 4-bromo-2-heptyne has been described starting from butanal and propynyl magnesium bromide to first synthesize 2-heptyn-4-ol, which is then brominated.

Experimental Protocol: Synthesis of 4-Bromo-2-heptyne

-

Step 1: Synthesis of 2-Heptyn-4-ol

-

To a round-bottomed flask, slowly add butanal (1.0 eq) to propynyl magnesium bromide (1.05 eq).

-

Stir the reaction at reflux for 60 minutes at room temperature.

-

Add HCl to quench the reaction.

-

Extract the solution with diethyl ether (Et₂O), dry with anhydrous sodium sulfate (Na₂SO₄), and remove the solvent in vacuo to yield 2-heptyn-4-ol.[3][11]

-

-

Step 2: Synthesis of 4-Bromo-2-heptyne

-

Dissolve triphenylphosphine (PPh₃, 1.2 eq) in dichloromethane (DCM) in a round-bottomed flask (Flask A).

-

In a separate flask (Flask B), stir 2-heptyn-4-ol (1.0 eq) and imidazole (1.2 eq) in DCM.

-

Cool Flask B in an ice bath and add bromine (Br₂, 1.2 eq).

-

Add the contents of Flask B to Flask A.

-

After stirring for 60 minutes, extract the solution with DCM and dry with Na₂SO₄.

-

Remove triphenylphosphine oxide by filtration through alumina and remove the solvent in vacuo to yield 4-bromo-2-heptyne.[3][11]

-

Caption: Two-step synthesis of 4-bromo-2-heptyne.

Chemical Reactivity and Potential Applications

The chemical reactivity of bromoheptyne isomers is characterized by the functionalities of the alkyne and the alkyl bromide.

-

Alkyne Reactivity: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. Terminal alkynes (1-heptynes) are weakly acidic and can be deprotonated to form acetylides, which are potent nucleophiles for carbon-carbon bond formation. Internal alkynes are generally less reactive in this regard. The electrophilic addition of reagents like bromine (Br₂) to alkynes is typically slower than to alkenes.

-

Alkyl Bromide Reactivity: The bromine atom is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. It can also participate in elimination reactions to form alkenes or dienes.

-

Applications in Synthesis: Bromoalkynes are valuable building blocks in organic synthesis. They can be used in cross-coupling reactions such as Sonogashira, Suzuki, and Stille couplings to form more complex molecules. The dual functionality allows for sequential and site-selective modifications.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activities and signaling pathway interactions of the individual isomers of 7-bromoheptyne.

However, the alkyne functional group is present in numerous biologically active natural products and synthetic drugs, where it can act as a pharmacophore or a reactive handle for covalent modification of biological targets. Halogenated organic compounds, particularly those of marine origin, are also known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.

The combination of a reactive alkyne and a bromo-functionalized alkyl chain in 7-bromoheptyne isomers suggests potential for biological activity. These compounds could act as enzyme inhibitors, alkylating agents for biological macromolecules, or as probes in chemical biology. Further research is required to explore the specific biological effects and mechanisms of action of these isomers.

Conclusion

The isomers of 7-bromoheptyne represent a diverse set of bifunctional molecules with significant potential in organic synthesis. This guide has provided an overview of their structures, available physicochemical properties, and synthetic methodologies. While their specific biological roles remain largely unexplored, their chemical reactivity makes them attractive targets for further investigation in the fields of medicinal chemistry and drug development. Future studies are needed to fully characterize the properties of all isomers and to elucidate their potential biological activities and mechanisms of action.

References

- 1. guidechem.com [guidechem.com]

- 2. Buy 4-Bromo-2-heptene [smolecule.com]

- 3. openriver.winona.edu [openriver.winona.edu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Bromo-2-heptene|lookchem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102675036A - Method for preparing 7-bromine-1-heptylene - Google Patents [patents.google.com]

- 10. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Bromo-1-heptene | 4117-09-3 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 7-Bromohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-bromohept-2-yne (CAS No: 231620-79-4), a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to its reactive nature, a thorough understanding of its properties and potential hazards is crucial for safe laboratory operations.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | [1][2] |

| Molecular Weight | 175.07 g/mol | [1][2] |

| Appearance | Colorless to pale-yellow liquid | [3] |

| Boiling Point | approx. 196-197 °C | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); Insoluble in water | [3] |

| Odor | Strong acetylenic odor | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard statements.

| Hazard Class | GHS Category | Pictogram | Hazard Statement | Source |

| Flammable Liquids | Category 3 | 🔥 | H226: Flammable liquid and vapor | [2] |

| Skin Corrosion/Irritation | Category 2 | ❗ | H315: Causes skin irritation | [2] |

| Sensitization, Skin | Category 1 | ❗ | H317: May cause an allergic skin reaction | [2] |

| Serious Eye Damage/Eye Irritation | Category 2 | ❗ | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 | ❗ | H335: May cause respiratory irritation | [2] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following diagram illustrates the minimum required PPE.

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use spark-proof tools and explosion-proof equipment.[4][5]

-

Static Discharge: Take precautionary measures against static discharges by grounding all equipment.[4][5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Keep away from heat, sparks, and flame.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. | [4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4][5] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. | [4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5] Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Reactivity Profile

This compound's reactivity is characterized by its two functional groups: the terminal bromine atom and the internal alkyne.[8]

Caption: Primary reaction pathways for this compound.

-

Nucleophilic Substitution: The bromine atom is on a primary carbon, making it susceptible to S(_N)2 reactions, allowing for the introduction of various functional groups.[8]

-

Addition Reactions: The carbon-carbon triple bond can undergo electrophilic and radical addition reactions.[8] For instance, hydrogenation can yield 7-bromoheptane.[3]

-

Metal-Catalyzed Reactions: The dual functionality makes it a suitable substrate for metal-catalyzed cyclization and annulation reactions.[8]

Experimental Protocol: A General Workflow for Handling

The following diagram outlines a generalized workflow for the safe handling of this compound in a laboratory setting. This is a template and should be adapted to specific experimental conditions.

Caption: A generalized workflow for the safe laboratory handling of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[4][5] Waste materials should be treated as hazardous.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment conducted by qualified personnel. Always consult the most current SDS for this compound from your supplier before use.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H11Br | CID 565387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 231620-79-4 | 95 [smolecule.com]

- 4. fishersci.nl [fishersci.nl]

- 5. fishersci.com [fishersci.com]

- 6. 81216-14-0|7-Bromohept-1-yne|BLD Pharm [bldpharm.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Core Reactions of 7-Bromohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-2-yne is a bifunctional molecule featuring a terminal primary bromide and an internal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The primary bromide is amenable to nucleophilic substitution, allowing for the introduction of a wide array of functionalities, while the internal alkyne can participate in various addition, coupling, and cyclization reactions. This guide provides a detailed overview of the key reactions involving this compound, complete with experimental protocols and quantitative data to facilitate its application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁Br | [1] |

| Molecular Weight | 175.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 231620-79-4 | [1] |

| Boiling Point | Approx. 196-197°C | [2] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water. | [2] |

Synthesis of this compound

The most common synthesis of this compound involves the alkylation of propyne with 1,4-dibromobutane. This reaction proceeds via an Sₙ2 mechanism where the propynide anion, generated by deprotonation of propyne with a strong base, acts as the nucleophile.

Experimental Protocol: Alkylation of Propyne with 1,4-Dibromobutane

Reaction: CH₃-C≡CH + Br-(CH₂)₄-Br → CH₃-C≡C-(CH₂)₄-Br

Reagents and Conditions:

-

Propyne: 1.2 equivalents

-

1,4-Dibromobutane: 1.0 equivalent

-

Base: n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂) (1.1 equivalents)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or liquid ammonia

-

Temperature: -78 °C to room temperature

Procedure:

-

A solution of propyne in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the propyne solution, and the mixture is stirred for 30 minutes to ensure complete formation of the lithium propynide.

-

1,4-dibromobutane is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography to yield this compound.

Note: This is a representative procedure. Specific yields and reaction times may vary and should be optimized.

Key Reactions of this compound

The reactivity of this compound can be broadly categorized into reactions at the terminal bromide and reactions involving the internal alkyne.

Nucleophilic Substitution at the Bromine Center

The primary bromide in this compound is susceptible to Sₙ2 displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 7-position.

| Nucleophile | Reagent | Product |

| Azide | Sodium Azide (NaN₃) | 7-Azidohept-2-yne |

| Cyanide | Sodium Cyanide (NaCN) | 8-Oxonon-2-ynenitrile |

| Amines | Primary or Secondary Amines | 7-Aminohept-2-yne derivatives |

| Thiols | Sodium Thiolates (NaSR) | 7-(Alkylthio)hept-2-yne |

Experimental Protocol: Synthesis of 7-Azidohept-2-yne

Reaction: CH₃-C≡C-(CH₂)₄-Br + NaN₃ → CH₃-C≡C-(CH₂)₄-N₃

Reagents and Conditions:

-

This compound: 1.0 equivalent

-

Sodium Azide (NaN₃): 1.5 equivalents

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 60-80 °C

Procedure:

-

This compound is dissolved in DMF in a round-bottom flask.

-

Sodium azide is added to the solution, and the mixture is heated to 60-80 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 7-azidohept-2-yne.

Reactions of the Alkyne Moiety

The internal triple bond of this compound is a site of rich chemical reactivity, undergoing addition, coupling, and oxidation reactions.

-

Catalytic Hydrogenation: The alkyne can be partially or fully reduced depending on the catalyst and conditions.

-

cis-Alkene Formation: Hydrogenation with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) yields the corresponding cis-7-bromohept-2-ene.

-

trans-Alkene Formation: Reduction with sodium metal in liquid ammonia (dissolving metal reduction) produces the trans-7-bromohept-2-ene.

-

Alkane Formation: Complete hydrogenation to 7-bromoheptane can be achieved using a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

| Reaction | Reagents | Product |

| cis-Reduction | H₂, Lindlar's Catalyst | (Z)-7-Bromohept-2-ene |

| trans-Reduction | Na, NH₃ (l) | (E)-7-Bromohept-2-ene |

| Full Reduction | H₂, Pd/C | 7-Bromoheptane |

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4] While this compound has an internal alkyne, it can be functionalized via nucleophilic substitution to introduce a terminal alkyne, which can then participate in Sonogashira coupling. Alternatively, the bromo- functionality can participate in a coupling reaction with a terminal alkyne.

Experimental Protocol: Representative Sonogashira Coupling

Reaction: CH₃-C≡C-(CH₂)₄-Br + Ph-C≡CH → CH₃-C≡C-(CH₂)₄-C≡C-Ph

Reagents and Conditions:

-

This compound: 1.0 equivalent

-

Phenylacetylene: 1.2 equivalents

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

-

Copper Co-catalyst: Copper(I) iodide (CuI) (3-6 mol%)

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Solvent: Anhydrous THF or DMF

-

Temperature: Room temperature to 60 °C

Procedure:

-

To a solution of this compound and phenylacetylene in anhydrous THF are added the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

-

The reaction mixture is stirred at the appropriate temperature, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with saturated aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated.

-

The crude product is purified by column chromatography.

The internal alkyne of this compound can be oxidized under different conditions to yield distinct products.[5][6]

-

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or hot, basic potassium permanganate (KMnO₄), will cleave the triple bond to form two carboxylic acids.[7][8] In the case of this compound, this would yield acetic acid and 5-bromopentanoic acid.

-

Diketone Formation: Milder oxidation, for example, with KMnO₄ under neutral conditions, can lead to the formation of the corresponding α-diketone, 7-bromoheptane-2,3-dione.[7]

| Reaction | Reagents | Product(s) |

| Oxidative Cleavage | 1. O₃, 2. H₂O₂ or KMnO₄, heat | Acetic acid and 5-Bromopentanoic acid |

| Diketone Formation | KMnO₄ (neutral) | 7-Bromoheptane-2,3-dione |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecules with applications in drug discovery and materials science. This guide has provided a comprehensive overview of its key reactions, including detailed experimental protocols and tabulated data, to serve as a practical resource for researchers in the field. The strategic application of the reactions outlined herein will undoubtedly continue to facilitate innovation in chemical synthesis.

References

- 1. This compound | C7H11Br | CID 565387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 231620-79-4 | 95 [smolecule.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Oxidation of Alkynes-Ozonolysis, Baeyer’s Reagent, Baeyer’s test, Hydroboration Oxidation, Catalytic Oxidation, Practice Problems ad FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. assets-global.website-files.com [assets-global.website-files.com]

Navigating the Synthesis and Application of 7-Bromohept-2-yne: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Overview of 7-Bromohept-2-yne for Advanced Research and Development

This technical guide offers an in-depth exploration of this compound, a versatile bifunctional molecule, for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its commercial availability, key chemical properties, potential synthesis protocols, and its role as a valuable intermediate in the construction of complex molecular architectures.

Commercial Availability and Suppliers

This compound (CAS No. 231620-79-4) is commercially available from a range of chemical suppliers.[1] It is typically offered in various quantities with purities generally around 95%. Researchers can procure this compound from vendors specializing in building blocks and intermediates for organic synthesis.

Below is a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Smolecule | 231620-79-4 | C₇H₁₁Br | 175.07 | 95% | In Stock (Quantities not specified) |

| Sigma-Aldrich | 231620-79-4 | C₇H₁₁Br | 175.07 | Not Specified | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |

| 1PlusChem | 231620-79-4 | C₇H₁₁Br | 175.07 | 95% | 50 mg |

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale-yellow liquid at room temperature. It is characterized by the presence of both a bromo functional group and an internal alkyne, making it a valuable building block for introducing a heptynyl chain with a reactive handle for further transformations.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol |

| CAS Number | 231620-79-4 |

| Appearance | Colorless to pale-yellow liquid |

| Boiling Point | ~196-197 °C |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. |

Spectroscopic data for this compound is available in public databases such as PubChem, which includes 13C NMR, GC-MS, and IR spectra.[1] A general interpretation of its expected spectral features would include:

-

¹H NMR: Signals corresponding to the methyl group adjacent to the alkyne, methylene groups of the alkyl chain, and the methylene group adjacent to the bromine atom.

-

¹³C NMR: Resonances for the acetylenic carbons, the aliphatic carbons, and the carbon bearing the bromine atom.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the alkyl chain and potentially a weak absorption for the internal C≡C triple bond.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Synthesis and Experimental Protocols

For illustrative purposes, a detailed experimental protocol for the synthesis of a structurally similar compound, 4-bromo-2-heptyne, is presented below. This protocol demonstrates a general approach that could likely be adapted for the synthesis of this compound by starting with the appropriate alcohol precursor.

Illustrative Synthesis of 4-Bromo-2-heptyne (as an example of a related bromoalkyne synthesis):

This synthesis proceeds via the conversion of an alcohol to the corresponding bromide.[2]

Step 1: Synthesis of 2-Heptyn-4-ol

-

To a reaction flask, butanal (1.0 equivalent) is slowly added to propynyl magnesium bromide (1.05 equivalents).

-

The reaction mixture is stirred at reflux for 60 minutes at room temperature.

-

Hydrochloric acid is added to quench the reaction.

-

The solution is extracted with diethyl ether (Et₂O), dried over sodium sulfate (Na₂SO₄), and the solvent is removed under vacuum to yield 2-heptyn-4-ol.[2]

Step 2: Bromination to 4-Bromo-2-heptyne

-

In a separate reaction flask (A), triphenylphosphine (PPh₃) (1.2 equivalents) is dissolved in dichloromethane (DCM).

-

In another flask (B), 2-heptyn-4-ol (1 equivalent) and DCM are stirred.

-

Imidazole (1.2 equivalents) and bromine (Br₂) (1.2 equivalents) are added to flask B over an ice bath.

-

The contents of flask B are then added to flask A.

-

After stirring for 60 minutes, the solution is extracted with DCM and dried over Na₂SO₄.

-

The crude product can be purified by filtration through alumina to remove triphenylphosphine oxide, followed by removal of the solvent in vacuo to yield 4-bromo-2-heptyne.[2]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis. Its bifunctional nature allows for sequential or orthogonal reactions, making it a valuable tool for the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds.

Nucleophilic Substitution: The primary bromine atom is susceptible to Sₙ2 reactions, allowing for the introduction of a wide array of nucleophiles such as azides, cyanides, and amines.

Alkyne Chemistry: The internal alkyne can participate in various reactions, including:

-

Reduction: Catalytic hydrogenation can selectively reduce the alkyne to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the chosen catalyst and reaction conditions.

-

Click Chemistry: While the internal alkyne is less reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), it can be isomerized to the terminal alkyne, 7-bromohept-1-yne, which is a prime substrate for click chemistry. This reaction is widely used for the efficient and regioselective synthesis of 1,2,3-triazoles, which are important linkers in drug discovery and materials science.

Representative Experimental Workflow: Synthesis of a Hypothetical Probe Molecule

The following workflow illustrates how this compound could be utilized in the synthesis of a hypothetical probe molecule for biological studies. This workflow is a representative example and has not been experimentally validated for this specific sequence.

Detailed Methodology for the Representative Workflow:

-

Azide Formation: this compound is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to produce 7-azidohept-2-yne via a nucleophilic substitution reaction.

-

Isomerization: The internal alkyne in 7-azidohept-2-yne is isomerized to the terminal alkyne, 7-azidohept-1-yne, using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO).

-

Click Chemistry: The resulting terminal alkyne, 7-azidohept-1-yne, is then coupled with a fluorescently labeled alkyne (e.g., dansyl alkyne) using a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable triazole linkage, yielding the final hypothetical probe molecule.

This workflow demonstrates the utility of this compound as a scaffold for introducing both a linker (via the azide) and a reporter group (via the alkyne), a common strategy in the development of chemical probes for biological systems.

Signaling Pathway Diagram (Hypothetical Application)

While there is no specific signaling pathway directly implicating this compound in the literature, a molecule synthesized from it could potentially be designed to interact with a biological target. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase signaling pathway.

This guide provides a foundational understanding of this compound for its strategic use in research and development. Its commercial availability and versatile reactivity make it a valuable component in the synthetic chemist's toolbox for the creation of novel and complex molecules.

References

Methodological & Application

7-Bromohept-2-yne: A Versatile Reagent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

7-Bromohept-2-yne is a bifunctional organic molecule featuring a terminal primary bromide and an internal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of transformations at two distinct reactive sites. These application notes provide an overview of the reactivity of this compound and general protocols for its use in constructing more complex molecular architectures, which is of significant interest in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁Br | [1][2] |

| Molecular Weight | 175.07 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 231620-79-4 | [1] |

| Appearance | Colorless to pale-yellow liquid | [3] |

| Boiling Point | 196-197 °C | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water. | [3] |

Applications in Organic Synthesis

The synthetic utility of this compound stems from the ability to selectively functionalize either the alkyl bromide or the alkyne moiety.

Nucleophilic Substitution at the Bromine Center

The primary alkyl bromide in this compound is susceptible to nucleophilic substitution, primarily via an S(_N)2 mechanism.[4] This allows for the introduction of a wide range of functional groups, extending the carbon chain and incorporating heteroatoms.

General Protocol for Nucleophilic Substitution:

A solution of this compound in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO) is treated with at least one equivalent of a nucleophile. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the attacking species. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Examples of Nucleophiles and Corresponding Products:

| Nucleophile | Product Functional Group |

| Sodium Azide (NaN₃) | Azide |

| Potassium Cyanide (KCN) | Nitrile |

| Sodium Iodide (NaI) | Iodide |

| Thiolates (RSNa) | Thioether |

| Amines (R₂NH) | Secondary/Tertiary Amine |

| Carboxylates (RCOONa) | Ester |

Reactions at the Alkyne Moiety

The internal alkyne of this compound can undergo various transformations, including reduction, oxidation, and addition reactions.

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reaction conditions.

-

Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the alkyne to the corresponding alkane, 1-bromoheptane.[4]

-

Partial Reduction to cis-Alkene: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is used for the stereoselective reduction to the cis-alkene, (Z)-7-bromohept-2-ene.

-

Partial Reduction to trans-Alkene: Dissolving metal reduction, such as with sodium in liquid ammonia, yields the trans-alkene, (E)-7-bromohept-2-ene.[4]

General Protocol for Catalytic Hydrogenation (Complete Reduction):

This compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalytic amount of Pd/C (5-10 mol%) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (typically using a balloon). The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

| Reagent/Catalyst | Product | Stereochemistry |

| H₂, Pd/C | 1-Bromoheptane | N/A |

| H₂, Lindlar's Catalyst | (Z)-7-bromohept-2-ene | cis |

| Na, NH₃ (l) | (E)-7-bromohept-2-ene | trans |

The alkyne can be oxidized to form a diketone or cleaved to produce carboxylic acids.

-

To a Diketone: Oxidation with reagents like potassium permanganate (KMnO₄) under neutral conditions can yield 7-bromoheptane-2,3-dione.[3]

-

Oxidative Cleavage: Stronger oxidizing agents such as ozone (O₃) followed by an oxidative workup, or hot, basic KMnO₄, will cleave the triple bond to form carboxylic acids.[4]

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of propyne with 1,4-dibromobutane.[4]

Protocol for Synthesis:

Propyne is deprotonated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in an inert solvent like liquid ammonia or THF at low temperatures to form the propynide anion. This is followed by the addition of 1,4-dibromobutane. The propynide anion acts as a nucleophile and displaces one of the bromide ions in an S(_N)2 reaction to form this compound.

Potential Applications in Drug Development and Materials Science

The ability to introduce various functionalities onto the this compound scaffold makes it a useful intermediate in the synthesis of more complex molecules. The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, which are important pharmacophores. The bromo-alkyne structure is also a precursor for the synthesis of heterocyclic compounds and can be used in the development of new materials like liquid crystals and photochromic dyes.[3]

Safety Information

This compound is a flammable liquid and vapor.[2] It causes skin and serious eye irritation and may cause respiratory irritation and allergic skin reactions.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. Always consult relevant safety data sheets (SDS) before handling any chemical reagents.

References

Application Notes and Protocols: Grignard Reaction with 7-Bromohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromohept-2-yne is a valuable bifunctional reagent in organic synthesis, possessing both a nucleophilic acetylenic proton (after conversion to a Grignard reagent) and an electrophilic primary bromide. This unique combination allows for sequential reactions to build complex molecular architectures. This document provides detailed application notes and protocols for the preparation of the Grignard reagent of this compound and its subsequent reaction with electrophiles, highlighting its potential in the synthesis of complex organic molecules and as a building block in drug discovery programs.

Introduction

Grignard reagents, organomagnesium halides, are among the most powerful and versatile tools for carbon-carbon bond formation in organic chemistry.[1] The preparation of an alkynyl Grignard reagent from a terminal alkyne allows for the creation of a potent carbon-centered nucleophile. This compound (C₇H₁₁Br, MW: 175.07 g/mol ) is a particularly interesting substrate for Grignard reagent formation due to the presence of a bromine atom, which can be retained during the initial reaction and used for subsequent transformations.[2][3] This dual functionality makes it an attractive starting material for the synthesis of polyfunctional molecules, including those with potential biological activity.[4]

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁Br | [5] |

| Molecular Weight | 175.07 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CC#CCCCCBr | [5] |

| Boiling Point | 196-197°C | [4] |

Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause an allergic skin reaction and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications

The Grignard reagent derived from this compound, hept-2-ynylmagnesium bromide, is a powerful nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.[7] The retained bromo functionality allows for subsequent cross-coupling reactions, nucleophilic substitutions, or the formation of a second Grignard reagent.

Organic Synthesis

The primary application of the Grignard reaction with this compound is in the construction of complex organic molecules. The alkynyl group can be introduced into a target molecule via reaction with electrophiles such as aldehydes, ketones, esters, and epoxides.[1]

-

Reaction with Aldehydes and Ketones: The addition of hept-2-ynylmagnesium bromide to aldehydes and ketones yields secondary and tertiary propargyl alcohols, respectively. These products are versatile intermediates that can undergo further transformations.[8]

-

Reaction with Esters: The reaction with esters typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[1]

-

Cross-Coupling Reactions: The bromine atom in the resulting products can be utilized in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, to introduce additional complexity.[4]

Drug Development

While specific examples of drugs derived directly from this compound are not prevalent in the readily available literature, the structural motifs accessible through its chemistry are relevant to drug discovery. The propargyl alcohol moiety is found in some biologically active compounds. Furthermore, the ability to construct complex, functionalized molecules makes this reagent a valuable tool for creating libraries of compounds for screening in drug discovery campaigns. For instance, alkynyl-containing fragments are employed in the synthesis of epothilone analogues, a class of potent microtubule-stabilizing agents used in anticancer drug development.[3]

Experimental Protocols

The following are representative protocols for the preparation of hept-2-ynylmagnesium bromide and its subsequent reaction with an aldehyde. Note: These are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Preparation of Hept-2-ynylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound. A common method for preparing alkynyl Grignard reagents is the reaction of a terminal alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide.

Materials:

-

This compound

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere.

-

To the flask, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous THF.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of ethylmagnesium bromide.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared ethylmagnesium bromide solution. The reaction is an acid-base reaction where the ethyl Grignard deprotonates the terminal alkyne.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The resulting solution of hept-2-ynylmagnesium bromide is ready for use in the next step.

Diagram of Experimental Workflow for Grignard Reagent Formation

Caption: Workflow for the preparation of hept-2-ynylmagnesium bromide.

Protocol 2: Reaction of Hept-2-ynylmagnesium Bromide with an Aldehyde (e.g., Benzaldehyde)

This protocol describes the nucleophilic addition of the prepared Grignard reagent to an aldehyde to form a secondary propargyl alcohol.

Materials:

-

Solution of hept-2-ynylmagnesium bromide in THF (from Protocol 1)

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cool the solution of hept-2-ynylmagnesium bromide from Protocol 1 to 0 °C in an ice bath.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to the Grignard reagent solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1-phenyl-8-bromonon-3-yn-2-ol.

Diagram of Reaction Pathway

Caption: Reaction of hept-2-ynylmagnesium bromide with benzaldehyde.

Data Presentation

While specific quantitative data for the Grignard reaction of this compound is not extensively reported in the literature, the following table provides representative yields for similar reactions of alkynyl Grignard reagents with aldehydes.

| Alkynyl Grignard Reagent | Aldehyde | Product | Yield (%) | Reference |

| Ethynylmagnesium bromide | Benzaldehyde | 1-Phenyl-2-propyn-1-ol | 86 | [9] |

| Phenylacetylenemagnesium bromide | Benzaldehyde | 1,3-Diphenyl-2-propyn-1-ol | ~90 (inferred) | General Knowledge |

| Hept-2-ynylmagnesium bromide | Benzaldehyde | 1-Phenyl-8-bromonon-3-yn-2-ol | Not Reported |

Conclusion

This compound is a versatile building block in organic synthesis. Its ability to form a Grignard reagent while retaining a bromine handle for subsequent functionalization makes it a valuable tool for the construction of complex molecules. The protocols provided herein offer a general framework for the utilization of this reagent. Further research into the applications of this compound and its derivatives, particularly in the context of medicinal chemistry, is warranted to fully exploit its synthetic potential. Researchers are encouraged to optimize the provided protocols for their specific needs and to thoroughly characterize all products using modern analytical techniques.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. mdpi.com [mdpi.com]

- 4. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: The Use of 7-Bromohept-2-yne in the Synthesis of the Marine Natural Product (-)-(Z)-Deoxypukalide

Introduction:

7-Bromohept-2-yne is a valuable C7 building block in organic synthesis, particularly in the construction of complex natural products. Its terminal bromide and internal alkyne functionalities allow for sequential, regioselective transformations. This document details the application of this compound in the total synthesis of the marine natural product (-)-(Z)-deoxypukalide, a furancembranolide isolated from soft corals. The key transformation highlighted is a palladium-catalyzed Negishi cross-coupling reaction, which serves to unite the furan core of the molecule with the hept-2-yne side chain.

Application in the Total Synthesis of (-)-(Z)-Deoxypukalide

In the total synthesis of (-)-(Z)-deoxypukalide, as reported by Donohoe and coworkers, this compound is utilized in a crucial C-C bond-forming step. Specifically, it is converted into an organozinc reagent, which then participates in a Negishi cross-coupling with a functionalized furan derivative. This reaction is a pivotal step in assembling the carbon skeleton of the natural product.

Reaction Scheme:

The overall transformation involves the coupling of a lithiated furan species with an organozinc reagent derived from this compound. The lithiated furan is generated in situ and undergoes transmetalation with zinc chloride to form the corresponding organozinc species. This is then coupled with the organozinc reagent prepared from this compound in the presence of a palladium catalyst.

Figure 1: Retrosynthetic analysis of the key Negishi coupling step.

Quantitative Data

The following table summarizes the key quantitative data for the Negishi cross-coupling reaction in the synthesis of (-)-(Z)-deoxypukalide.

| Reactant 1 | Reactant 2 (from this compound) | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Lithiated substituted furan (transmetalated with ZnCl₂) | Organozinc heptyne reagent | Pd(PPh₃)₄ (catalytic) | THF | Room Temp. | 83 | [1][2] |

Experimental Protocols

1. Preparation of the Organozinc Reagent from this compound

Materials:

-

This compound

-